molecular formula C10H14O B15595392 2-Caren-10-al

2-Caren-10-al

Cat. No.: B15595392
M. Wt: 150.22 g/mol
InChI Key: RAHRTJHAYXOITA-UHFFFAOYSA-N
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Description

2-Caren-10-al is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5-6,8-9H,3-4H2,1-2H3

InChI Key

RAHRTJHAYXOITA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-Caren-10-al: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Caren-10-al, a bicyclic monoterpenoid aldehyde. The information presented herein is a compilation of computational data and established experimental protocols relevant to this class of compounds, designed to support research and development activities.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that a significant portion of the available data is derived from computational models, and experimental verification is recommended for critical applications.

Table 1: General and Computational Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄OPubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
IUPAC Name 7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehydePubChem[1]
XLogP3-AA (Predicted) 2.1PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Rotatable Bond Count (Computed) 1PubChem[1]
Topological Polar Surface Area (Computed) 17.1 ŲPubChem[1]
Complexity (Computed) 225PubChem[1]

Table 2: Predicted Physical Properties

PropertyValueSource & Notes
Density (Predicted) 1.0 ± 0.1 g/cm³ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Boiling Point (Predicted) 224.8 ± 9.0 °C at 760 mmHgECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Flash Point (Predicted) 92.3 ± 15.0 °CECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Refractive Index (Predicted) 1.504ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Water Solubility (Predicted) 0.9 g/LFooDB[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the literature. However, based on standard methodologies for monoterpenoids and aldehydes, the following protocols can be adapted.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

  • This compound sample

  • Thiele tube

  • High-temperature resistant mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the sample tube.

  • Attach a small test tube containing 0.5-1 mL of this compound to the thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the sample tube.

  • Place a capillary tube, sealed end up, into the sample tube.

  • Clamp the thermometer so that the sample is immersed in the oil bath within the Thiele tube.

  • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility (Isothermal Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound sample

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Screw-capped vials or flasks

  • Shaking incubator or water bath with orbital shaker

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

  • Filter the withdrawn sample through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Dilute the filtrate with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., GC-MS with a calibration curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Data and Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions (Suggested Starting Point):

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a wax column for better separation of oxygenated terpenes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp to 180 °C at a rate of 5 °C/min

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Prepare a series of dilutions for calibration standards.

  • Inject 1 µL of the sample or standard into the GC-MS.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak (M+) at m/z 150.22 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Instrumentation and Conditions (Suggested):

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Nuclei: ¹H and ¹³C

  • Internal Standard: Tetramethylsilane (TMS)

Expected ¹H NMR Spectral Features:

  • Aldehydic proton (CHO): A signal in the downfield region (δ 9-10 ppm).

  • Olefinic proton (=CH): A signal in the region of δ 5.5-7.0 ppm.

  • Allylic and aliphatic protons: Signals in the upfield region (δ 1.0-3.0 ppm).

  • Methyl protons (CH₃): Singlets for the gem-dimethyl group on the cyclopropane (B1198618) ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O): A signal in the highly downfield region (δ 190-200 ppm).

  • Olefinic carbons (=C): Signals in the region of δ 120-150 ppm.

  • Aliphatic carbons: Signals in the upfield region (δ 10-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent

  • Mode: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

  • Scan Range: 4000-400 cm⁻¹

Expected Characteristic Absorption Bands:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1705-1725 cm⁻¹ (the conjugation with the C=C bond will likely shift it to the lower end of this range).[4]

  • C-H stretch (aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[4]

  • C=C stretch: An absorption band around 1640-1680 cm⁻¹.

  • sp² C-H stretch: A band just above 3000 cm⁻¹.

  • sp³ C-H stretch: Bands just below 3000 cm⁻¹.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of this compound.

G cluster_sample Sample Acquisition & Preparation cluster_physprop Physical Property Determination cluster_spec Spectroscopic Analysis cluster_data Data Analysis & Reporting start Obtain Pure this compound Sample prep Prepare Stock Solutions & Aliquots start->prep boiling_point Boiling Point Determination (Thiele Tube Method) prep->boiling_point density Density Measurement (Pycnometer Method) prep->density solubility Solubility Assessment (Isothermal Shake-Flask Method) prep->solubility gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ftir FTIR Spectroscopy prep->ftir data_analysis Data Interpretation & Calculation boiling_point->data_analysis density->data_analysis solubility->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Technical Data Sheet Generation data_analysis->report

Workflow for Physicochemical Characterization of this compound.

References

2-Caren-10-al: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-caren-10-al, a bicyclic monoterpenoid of interest for its aromatic properties and potential biological activities. The document details its primary natural source, quantitative data on its abundance, a proposed biosynthetic pathway, and the experimental protocols for its extraction and analysis.

Natural Sources of this compound

This compound is a significant constituent of the essential oil derived from the seeds of Cuminum cyminum L., commonly known as cumin.[1][2] The concentration of this compound in cumin essential oil can vary depending on factors such as the geographical origin of the plant, harvesting time, and the extraction method employed.

Quantitative Data of this compound in Cuminum cyminum Essential Oil
Extraction MethodPlant OriginConcentration of this compound (% of total oil)Reference
Microwave-Assisted Extraction (650 W)Not Specified3.41%[3]
Steam DistillationNot Specified8.73%[3]
Not SpecifiedNortheastern Iran23.46%[4]

Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other monoterpenes, originates from the general terpenoid pathway. Monoterpenes are synthesized from two five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][5]

The biosynthesis is proposed to proceed as follows:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme GPP synthase to form the ten-carbon precursor, geranyl pyrophosphate (GPP). This is a common precursor for all monoterpenes.[6][7]

  • Cyclization to (+)-2-Carene: GPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase. This involves the formation of a pinyl cation intermediate, which then rearranges to form the characteristic bicyclic carene structure.

  • Proposed Oxidation to this compound: The final step is the oxidation of the methyl group at the C10 position of the 2-carene (B1609329) molecule to an aldehyde. While the specific enzyme responsible for this conversion in Cuminum cyminum has not been definitively identified in the reviewed literature, this type of reaction in terpene biosynthesis is commonly catalyzed by cytochrome P450 monooxygenases or specific dehydrogenases. These enzymes facilitate the hydroxylation of a methyl group followed by oxidation to an aldehyde.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) Intermediate Pinyl Cation Intermediate GPP->Intermediate Terpene Synthase Carene (+)-2-Carene Intermediate->Carene Rearrangement Aldehyde This compound Carene->Aldehyde Cytochrome P450 Monooxygenase / Dehydrogenase (Proposed)

Proposed Biosynthetic Pathway of this compound

Experimental Protocols

Extraction of Essential Oil from Cuminum cyminum Seeds

Method 1: Hydrodistillation

This is a conventional method for extracting essential oils.

  • Sample Preparation: Cumin seeds are ground into a coarse powder.

  • Apparatus: A Clevenger-type apparatus is used.

  • Procedure:

    • Place a known quantity of the ground cumin seeds (e.g., 100 g) into a round-bottom flask.

    • Add distilled water to the flask to cover the powder.

    • Heat the flask to boiling. The steam and volatile components will rise and be condensed in the condenser.

    • The essential oil, being less dense than water, will separate and can be collected from the graduated tube of the Clevenger apparatus.

    • The distillation is typically carried out for 3 hours or until no more oil is collected.[8]

    • The collected oil is then dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

Method 2: Microwave-Assisted Extraction (MAE)

This method offers a more rapid extraction with potentially higher yields.

  • Sample Preparation: Grind 250 g of cumin seeds and sift through a #20 sieve (850 µm).

  • Suspension: Suspend the cumin powder in distilled water at a 1:6 (w/v) ratio. Let it settle for 30 minutes.

  • Microwave Extraction:

    • Place the aqueous solution in a microwave oven extraction system operating at a frequency of 2450 MHz and a nominal power of 915 W.

    • The system should be connected to a refrigerant system.

    • Heat the sample for 50 minutes with constant agitation (400 rpm).[9]

  • Collection and Storage: Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating, identifying, and quantifying the volatile components of essential oils.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.

  • Capillary Column: A non-polar or semi-polar column is typically used, such as a HP-5MS (30 m length x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[9]

  • Oven Temperature Program: A programmed temperature gradient is used to separate the components. An example program is:

    • Initial temperature at 60°C for 10 minutes.

    • Increase the temperature by 5°C/min to a final temperature of 240°C and hold for 50 minutes.[9]

  • Injector and Detector Temperatures: The injector temperature is typically set to 250°C and the mass spectrometer transfer line to 280°C.

  • Mass Spectrometry:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-550.

  • Identification and Quantification:

    • Components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by their retention indices.

    • Quantification is performed by calculating the relative peak area of each component in the chromatogram.

Experimental_Workflow Experimental Workflow for this compound Analysis start Cuminum cyminum Seeds grinding Grinding start->grinding extraction Essential Oil Extraction (Hydrodistillation or MAE) grinding->extraction drying Drying with Na2SO4 extraction->drying gcms GC-MS Analysis drying->gcms identification Component Identification (Mass Spectra & Retention Index) gcms->identification quantification Quantification (Peak Area %) gcms->quantification end Data Reporting identification->end quantification->end

Workflow for this compound Extraction and Analysis

References

Unveiling the Therapeutic Potential of 2-Caren-10-al: A Component of Cuminum cyminum Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the existing scientific literature reveals that while 2-Caren-10-al is a recognized constituent of the essential oil derived from Cuminum cyminum (cumin), dedicated research into its specific therapeutic applications is currently limited. The biological activities reported are generally attributed to the synergistic effects of the various compounds within the essential oil, with major components often being the primary focus of investigation.

This technical guide synthesizes the available information on this compound, focusing on its presence in Cuminum cyminum essential oil and the associated biological activities of the oil itself. Due to the nascent stage of research on isolated this compound, this paper will primarily discuss the broader context of the essential oil's therapeutic potential, which lays the groundwork for future targeted studies on its individual components.

Chemical Profile: this compound within Cuminum cyminum Essential Oil

This compound is a bicyclic monoterpenoid that contributes to the aromatic profile of cumin essential oil. Analysis of Cuminum cyminum essential oil from various geographical locations has consistently identified this compound as a constituent, although its concentration can vary significantly.

Table 1: Reported Percentage of this compound in Cuminum cyminum Essential Oil from Different Regions

Geographic OriginPercentage of this compound (%)Other Major Components
Alborz Mountain, Iran20.9Cumin-alcohol (24.4%), Cuminal (18.4%)[1]

Note: The chemical composition of essential oils can be influenced by factors such as plant genetics, cultivation climate, and extraction methods.

Documented Biological Activities of Cuminum cyminum Essential Oil

The essential oil of Cuminum cyminum has been investigated for a range of biological activities, offering a glimpse into the potential therapeutic avenues for its components, including this compound.

Antimicrobial Effects

Research has demonstrated the antifungal and antibacterial properties of cumin essential oil. These properties are often attributed to the complex interplay of its various constituents.

Antifungal Activity: Studies have shown the inhibitory effects of Cuminum cyminum essential oil against various fungal species, including Aspergillus species.[1] The oil has demonstrated a strong inhibitory effect on fungal growth.[1]

Antibacterial Activity: The antibacterial potential of cumin essential oil has also been a subject of study, with research indicating its efficacy against certain bacterial strains.

Experimental Methodologies: A General Overview

While specific experimental protocols for isolated this compound are not available in the reviewed literature, the methodologies employed for assessing the biological activity of Cuminum cyminum essential oil provide a framework for future research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Analysis

The chemical composition of cumin essential oil is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique separates the individual components of the oil and provides information for their identification and quantification.

Caption: Workflow for GC-MS analysis of essential oils.

Future Directions and the Path Forward

The presence of this compound in a medicinally important plant like Cuminum cyminum warrants further investigation into its specific pharmacological properties. Future research should focus on the isolation of this compound to enable a comprehensive evaluation of its therapeutic potential.

Caption: Proposed workflow for future this compound research.

References

Unraveling the Antimicrobial Potential of 2-Caren-10-al: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Caren-10-al, a bicyclic monoterpene aldehyde, has garnered interest for its potential antimicrobial properties. While direct and extensive research on the specific mechanism of action of this compound is limited, valuable insights can be drawn from studies on structurally related compounds, particularly the parent monoterpene 3-carene (B45970), and essential oils where this compound is a significant constituent. This technical guide synthesizes the available evidence to propose a putative mechanism of action for this compound, presents quantitative data from relevant studies, and provides detailed experimental protocols to guide future research in this promising area.

It is crucial to note that the proposed mechanism for this compound is largely inferred from the antimicrobial activities of 3-carene and the known reactivity of aldehyde functional groups. Further targeted research is imperative to fully elucidate its specific molecular interactions and antimicrobial efficacy.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of monoterpenes and their derivatives often involves a multi-pronged attack on microbial cells. Based on the known mechanism of 3-carene, it is proposed that this compound exerts its antimicrobial effects through a combination of cell membrane disruption, metabolic interference, and interaction with cellular macromolecules.[1][2]

Cell Membrane and Wall Disruption

A primary target for lipophilic monoterpenes is the microbial cell membrane. The hydrophobic nature of the carene backbone allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is thought to disrupt the structural integrity and fluidity of the membrane, leading to increased permeability.[1] The presence of the aldehyde group in this compound could further enhance this effect. Aldehydes are known to be reactive and can form cross-links with proteins and other biomolecules within the cell membrane, further compromising its function.

This disruption of the cell membrane leads to the leakage of vital intracellular components, such as ions (e.g., potassium), ATP, and nucleic acids, ultimately resulting in cell death.[2] In Gram-positive bacteria, damage to the cell wall structure has also been observed with 3-carene treatment, suggesting that this compound may also impact this protective outer layer.[1]

G cluster_membrane Microbial Cell Membrane 2_Caren_10_al This compound Membrane_Intercalation Intercalation into Lipid Bilayer 2_Caren_10_al->Membrane_Intercalation Hydrophobic Interaction Membrane_Disruption Increased Membrane Permeability Membrane_Intercalation->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed mechanism of membrane disruption by this compound.
Metabolic Pathway Inhibition

Beyond direct membrane damage, 3-carene has been shown to interfere with key metabolic processes within microbial cells.[2] It is plausible that this compound shares this capability. The disruption of cellular metabolism can occur through the inhibition of critical enzymes involved in energy production, such as those in the tricarboxylic acid (TCA) cycle.[2] This leads to a reduction in ATP synthesis, depriving the cell of the energy required for essential functions.

Interaction with DNA

Evidence suggests that 3-carene can bind to bacterial genomic DNA, potentially altering its conformation and structure.[1][2] This interaction could interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and ultimately, cell death. The electrophilic nature of the aldehyde group in this compound might facilitate covalent interactions with nucleophilic sites on DNA bases, further contributing to its genotoxic effects.

G cluster_cellular_targets Intracellular Mechanisms 2_Caren_10_al_Intra This compound (intracellular) Metabolic_Inhibition Inhibition of Metabolic Enzymes (e.g., TCA cycle) 2_Caren_10_al_Intra->Metabolic_Inhibition DNA_Binding Binding to Genomic DNA 2_Caren_10_al_Intra->DNA_Binding ATP_Depletion Reduced ATP Synthesis Metabolic_Inhibition->ATP_Depletion Cellular_Dysfunction Cellular Dysfunction & Death ATP_Depletion->Cellular_Dysfunction Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Binding->Replication_Inhibition Replication_Inhibition->Cellular_Dysfunction

Proposed intracellular targets of this compound.

Quantitative Antimicrobial Activity

Table 1: Antifungal Activity of Cumin Essential Oil (with 3-caren-10-al as a major component)

Fungal PathogenConcentration (µL/L)Effect
Botrytis cinerea≥ 750Complete inhibition of mycelial growth[3]
Aspergillus niger≥ 750Complete inhibition of mycelial growth[3]
Penicillium expansum≥ 750Complete inhibition of mycelial growth[3]

Note: The data presented is for the entire essential oil and not for isolated this compound. The observed activity is likely a result of the synergistic or additive effects of all components in the oil.

Experimental Protocols

To facilitate further research, this section details a typical experimental protocol for assessing the antifungal activity of a compound like this compound, based on the methodology used in the study of cumin essential oil.[3]

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

1. Fungal Strains and Culture Conditions:

  • The test fungi (e.g., Botrytis cinerea, Aspergillus niger, Penicillium expansum) are obtained from a reputable culture collection.

  • The fungi are maintained on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at a temperature optimal for their growth (typically 25-28°C).

2. Preparation of Test Compound:

  • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared to achieve the desired final concentrations for testing.

3. Agar Dilution Method:

  • The appropriate volume of the this compound solution is added to molten PDA to achieve the desired final concentrations.

  • The agar is then poured into sterile Petri dishes.

  • A control plate containing the solvent (DMSO) at the same concentration used in the test plates should be included to ensure the solvent has no inhibitory effect.

4. Inoculation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony.

  • The plug is placed mycelial-side down in the center of the agar plates containing the test compound and the control plates.

5. Incubation and Measurement:

  • The plates are incubated at the optimal growth temperature for the specific fungus.

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treatment plate.

6. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the test compound that results in complete inhibition of visible mycelial growth.

G Start Start Prepare_Fungi Prepare Fungal Cultures Start->Prepare_Fungi Prepare_Compound Prepare this compound Solutions Start->Prepare_Compound Inoculate Inoculate Plates Prepare_Fungi->Inoculate Agar_Dilution Perform Agar Dilution Prepare_Compound->Agar_Dilution Agar_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate Inhibition Percentage Measure->Calculate Determine_MIC Determine MIC Calculate->Determine_MIC End End Determine_MIC->End

Workflow for Antifungal Mycelial Growth Inhibition Assay.

Conclusion and Future Directions

While direct evidence is still emerging, the available data on structurally similar compounds strongly suggests that this compound possesses significant antimicrobial potential. The proposed multi-target mechanism, involving cell membrane disruption, metabolic inhibition, and DNA interaction, makes it a compelling candidate for further investigation as a novel antimicrobial agent.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound is essential for accurate determination of its antimicrobial spectrum and potency.

  • Quantitative Studies: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a broad range of clinically relevant microorganisms.

  • Mechanism of Action Studies: Employing techniques such as electron microscopy, membrane permeability assays, and molecular biology approaches to validate the proposed mechanism of action.

  • Synergy Studies: Investigating the potential synergistic effects of this compound with existing antimicrobial drugs to combat drug-resistant pathogens.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound in the ongoing fight against infectious diseases.

References

2-Caren-10-al CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6909-19-9

Chemical Structure:

  • Molecular Formula: C₁₀H₁₄O

  • IUPAC Name: 7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehyde

  • SMILES: CC1(C)C2CCC(=C/C=O)C12

  • InChI Key: RAHRTJHAYXOITA-UHFFFAOYSA-N

Overview

2-Caren-10-al is a bicyclic monoterpenoid and a principal constituent of the essential oil extracted from the seeds of Cuminum cyminum L., commonly known as cumin.[1] Its presence and concentration in cumin essential oil can vary depending on the geographical origin of the plant and the extraction method employed. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties, and its role within the broader context of Cuminum cyminum essential oil.

Chemical and Physical Properties

While detailed experimental data for the isolated this compound is limited in publicly available literature, its basic properties can be summarized.

PropertyValue
CAS Number 6909-19-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
IUPAC Name 7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehyde
Appearance Likely a component of a volatile oil
Solubility Expected to be soluble in organic solvents

Occurrence and Isolation

This compound is a naturally occurring compound found in the essential oil of Cuminum cyminum. The composition of this essential oil is complex and can be influenced by factors such as the extraction technique.

Table 1: Composition of Cuminum cyminum L. Seed Essential Oil from Various Sources

CompoundMicrowave-Assisted Extraction (%)Steam Distillation (%)Hydrodistillation (Bulgaria) (%)
Cuminaldehyde--36.0
β-pinene23.513.8419.3
p-cymene18.616.8218.4
γ-terpinene22.822.2015.3
Cuminol22.7365.45-
This compound 3.41 8.73 -
Caryophyllene2.50--

Note: The absence of a compound in a particular analysis does not necessarily mean it is absent from the oil, but rather that it was not identified as a major component in that specific study.[2]

Experimental Protocols

Detailed experimental protocols specifically for the investigation of isolated this compound are not extensively reported. However, the methodologies used for the extraction and analysis of the essential oil in which it is found are well-documented.

Essential Oil Extraction

A common method for obtaining the essential oil from Cuminum cyminum seeds is hydrodistillation.

Protocol: Hydrodistillation of Cuminum cyminum Seeds

  • Plant Material: Dried seeds of Cuminum cyminum L. are used.

  • Apparatus: A Clevenger-type apparatus is typically employed.

  • Procedure: a. The seeds are ground and placed in a flask with a sufficient volume of water. b. The mixture is heated to boiling. c. The steam and volatile components are condensed and collected in a graduated tube. d. The essential oil, being less dense than water, separates and can be collected.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark container at low temperature to prevent degradation.

Isolation of Individual Components

High-speed counter-current chromatography (HSCCC) is a technique that has been successfully used to isolate individual components from the essential oil of Cuminum cyminum.[3][4]

Protocol Outline: Isolation of Monoterpenes using HSCCC

  • Sample Preparation: The crude essential oil is dissolved in a suitable solvent mixture.

  • HSCCC System: A two-phase solvent system is selected to achieve optimal separation of the target compounds. A common system for separating monoterpenes is a mixture of n-hexane, methanol, and water.[3]

  • Separation: The sample is injected into the HSCCC column, and the separation is performed in a head-to-tail mode.

  • Fraction Collection: Fractions are collected based on the elution profile.

  • Analysis: The purity of the isolated fractions is determined using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Signaling Pathways

The biological activities of the essential oil of Cuminum cyminum have been reported to include antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] While it is plausible that this compound contributes to these effects, there is a significant lack of studies on the isolated compound to definitively establish its specific activities and mechanisms of action.

Potential Role in Inflammatory Signaling

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. While there is no direct evidence for the effect of this compound on this pathway, a general representation of the NF-κB signaling cascade is provided below as a hypothetical framework for how a compound like this compound could potentially exert anti-inflammatory effects.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Signal Transduction IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P Phosphorylation NF_kB_Active Active NF-κB IkB_P->NF_kB_Active Releases NF_kB_N NF-κB NF_kB_Active->NF_kB_N Translocation Potential_Inhibition Potential Inhibition by This compound Potential_Inhibition->IKK_Complex DNA DNA NF_kB_N->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

References

Commercial Suppliers and Technical Guide for High-Purity 2-Caren-10-al

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources for high-purity 2-Caren-10-al, its physicochemical properties, and detailed experimental protocols for evaluating its biological activities.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several commercial suppliers specializing in phytochemicals and research compounds. Sourcing this compound is crucial for research into its potential therapeutic applications, including its role as a phytotoxic, antioxidant, antibacterial, and antifungal agent.[1][2][3][4][5][6][7][8] The compound is a major component of the essential oil derived from Cuminum cyminum L.[1][2][3][4]

Below is a table summarizing key information for procuring high-purity this compound.

SupplierPurityCAS NumberMolecular FormulaNotes
MedChemExpress (MCE)Research Grade6909-19-9C₁₀H₁₆OAvailable in solid form.[1]
InvivoChem≥98%6909-19-9C₁₀H₁₆OFor research use only.[3]
ImmunomartNot specified6909-19-9C₁₀H₁₆OSolubility of 10 mM in DMSO is noted.[4]
ChemFarm≥98%6909-19-9C₁₀H₁₆O
BioCrick>98%6909-19-9C₁₀H₁₆OSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 150.22 g/mol PubChem
Molecular Formula C₁₀H₁₄OPubChem
CAS Number 6909-19-9Multiple Sources
IUPAC Name 7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehydePubChem
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][7]
Appearance Solid[1]

Experimental Protocols

This section details the methodologies for key experiments to assess the biological activities of this compound, based on established protocols for essential oils and their components.

Antibacterial Activity Assessment

The antibacterial properties of this compound can be determined using the agar (B569324) well diffusion method and by ascertaining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1.1. Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Materials: Nutrient agar plates, bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), sterile cork borer, micropipettes, incubator, this compound solution in a suitable solvent (e.g., DMSO), positive control (e.g., Gentamicin), negative control (solvent).

  • Procedure:

    • Prepare a bacterial inoculum and uniformly spread it over the surface of a nutrient agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the this compound solution to a well.

    • Add the positive and negative controls to separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

3.1.2. Determination of MIC and MBC

This broth microdilution method quantitatively determines the lowest concentration of this compound that inhibits bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

  • Materials: 96-well microtiter plates, nutrient broth, bacterial cultures, this compound solution, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the this compound solution in nutrient broth in the wells of a microtiter plate.

    • Add a standardized bacterial suspension to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.

    • To determine the MBC, take an aliquot from the wells with no visible growth and plate it on nutrient agar.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Antifungal Activity Assessment

Similar to the antibacterial assays, the antifungal activity can be evaluated using the agar well diffusion method and by determining the MIC and Minimum Fungicidal Concentration (MFC).

  • Materials: Potato Dextrose Agar (PDA) plates, fungal cultures (e.g., Aspergillus niger, Candida albicans), sterile cork borer, micropipettes, incubator, this compound solution, positive control (e.g., Fluconazole), negative control (solvent).

  • Procedure: The procedure is analogous to the antibacterial assays, with PDA being used as the culture medium and incubation conditions adjusted for fungal growth (e.g., 25-28°C for 48-72 hours).

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.

  • Materials: DPPH solution in methanol, this compound solutions of varying concentrations, spectrophotometer, positive control (e.g., Ascorbic acid).

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • In a test tube or microplate well, mix the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance indicates a higher radical scavenging activity.

Phytotoxic Activity Assessment

The phytotoxic effects of this compound can be assessed through seed germination and seedling growth inhibition assays.

  • Materials: Petri dishes, filter paper, seeds of test plants (e.g., lettuce, radish), this compound solutions of varying concentrations, growth chamber, negative control (solvent).

  • Procedure:

    • Place a sterile filter paper in each Petri dish.

    • Moisten the filter paper with a defined volume of the this compound solution or the negative control.

    • Place a set number of seeds on the filter paper in each dish.

    • Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

    • After a specific period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

    • Calculate the percentage of germination inhibition and the percentage of root/shoot growth inhibition compared to the control.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound are attributed to several mechanisms. The following diagrams illustrate the proposed pathways.

Proposed Antibacterial and Antifungal Mechanism

The primary mode of action for the antimicrobial effects of this compound is believed to be the disruption of the microbial cell membrane. This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.

G Proposed Antimicrobial Mechanism of this compound 2_Caren_10_al This compound Cell_Membrane Bacterial/Fungal Cell Membrane 2_Caren_10_al->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption and Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Potential Anti-Inflammatory Signaling Pathway

Studies on Cuminum cyminum essential oil suggest an anti-inflammatory effect through the modulation of key signaling pathways. This compound, as a component of this oil, may contribute to this activity by inhibiting the JNK, ERK, and NF-κB signaling pathways, which are crucial in the inflammatory response.

G Potential Anti-Inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NF_kappaB NF-κB Pathway TLR4->NF_kappaB JNK_ERK JNK / ERK MAPK->JNK_ERK Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) JNK_ERK->Pro_inflammatory NF_kappaB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation 2_Caren_10_al This compound 2_Caren_10_al->JNK_ERK Inhibition 2_Caren_10_al->NF_kappaB Inhibition

Caption: Potential anti-inflammatory mechanism via MAPK and NF-κB pathways.

This technical guide provides a foundational resource for researchers working with this compound. The detailed protocols and mechanistic insights are intended to facilitate further investigation into the therapeutic potential of this natural compound.

References

Safety and Toxicity Profile of 2-Caren-10-al: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Caren-10-al is a bicyclic monoterpenoid aldehyde. Due to the absence of specific toxicity studies on this compound, this guide synthesizes available data on structural analogs such as 3-carene, citral, and pulegone, and considers the well-documented reactivity of α,β-unsaturated aldehydes. The primary toxicological concerns for compounds with this structural motif are skin sensitization, irritation, and potential genotoxicity, largely driven by the electrophilic nature of the α,β-unsaturated aldehyde group, which can react with biological macromolecules. This document outlines the probable toxicological profile of this compound, details relevant experimental protocols for its assessment, and provides visualizations of potential toxicological pathways and testing workflows.

Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₁₄O-
Molecular Weight150.22 g/mol -
AppearanceColorless to pale yellow liquid (Predicted)-
OdorWoody, citrus (Predicted)-
Boiling PointNot determined-
SolubilityPoorly soluble in water; soluble in organic solvents (Predicted)-

Toxicological Data Summary (Extrapolated from Analogs)

The following tables summarize quantitative toxicity data from structural analogs of this compound. It is crucial to note that these values are not for this compound itself but are provided for comparative assessment.

Table 1: Acute Toxicity Data for Structural Analogs
CompoundTestSpeciesRouteLD50Reference
3-CareneLD50RatOral4800 mg/kg[1]
CitralLD50RatOral4960 mg/kg[2]
PulegoneLD50RatOral470 mg/kg
Table 2: Genotoxicity Data for Structural Analogs
CompoundTestSystemMetabolic ActivationResultReference
3-CareneAmes TestS. typhimuriumWith & WithoutNegative[1]
CitralComet AssayHuman HepG2 cellsWithPositive[3]
CitralMicronucleus TestHuman HepG2 cellsWithNegative[3]
PulegoneAmes TestS. typhimuriumWith & WithoutNegative[4]
Table 3: Skin Sensitization Data for Structural Analogs
CompoundTestSpeciesResultReference
3-Carene-Guinea pigMay cause sensitization[1]
CitralLLNAMouseSensitizer[2]

Experimental Protocols

Detailed methodologies for key toxicological assays that would be relevant for assessing the safety of this compound are provided below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

  • Animals: Typically, three female rats are used per step. They are fasted overnight before dosing.

  • Dosing: The test substance is administered by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is decreased. If no mortality is observed, the dose is increased. The procedure continues until the criteria for classification are met.[5][6][7][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][10][11][12]

  • Strains: A set of bacterial strains with known mutations in the histidine or tryptophan operon are used.

  • Exposure: The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted and compared to the control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[13]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.

  • Exposure: The cells are treated with the test substance, with and without metabolic activation, for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments) in binucleated cells is determined by microscopy or flow cytometry. A significant increase in micronucleated cells indicates genotoxic potential.[14][15][16][17][18]

Murine Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is the preferred in vivo method for assessing skin sensitization potential.[19][20][21][22][23]

  • Animals: Groups of female CBA/J or BALB/c mice are used.

  • Application: The test substance is applied to the dorsum of the ears for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive analogue (e.g., BrdU).

  • Lymph Node Excision: The draining auricular lymph nodes are excised and processed.

  • Evaluation: The incorporation of the label is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control. An SI of 3 or greater is considered a positive result for skin sensitization.

Mandatory Visualizations

Potential Mechanism of Toxicity for α,β-Unsaturated Aldehydes

The primary mechanism of toxicity for α,β-unsaturated aldehydes like this compound is expected to be through Michael addition reactions with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to protein dysfunction, oxidative stress, and cellular damage.

G cluster_0 This compound Exposure cluster_1 Cellular Interaction cluster_2 Adverse Outcomes 2_Caren_10_al This compound (α,β-Unsaturated Aldehyde) Michael_Addition Michael Addition Reaction 2_Caren_10_al->Michael_Addition Electrophilic Attack Protein_Adducts Protein Adducts Michael_Addition->Protein_Adducts Protein Cellular Proteins (e.g., with Cysteine residues) Protein->Michael_Addition Protein_Dysfunction Protein Dysfunction Protein_Adducts->Protein_Dysfunction Oxidative_Stress Oxidative Stress Protein_Dysfunction->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Toxicity Toxicity (e.g., Skin Sensitization) Cellular_Damage->Toxicity G Start New Chemical Substance (e.g., this compound) In_Silico In Silico Assessment (e.g., QSAR) Start->In_Silico In_Chemico In Chemico Reactivity (e.g., DPRA) In_Silico->In_Chemico In_Vitro In Vitro Cellular Assays (e.g., KeratinoSens™, h-CLAT) In_Chemico->In_Vitro Weight_of_Evidence Weight of Evidence Evaluation In_Vitro->Weight_of_Evidence In_Vivo In Vivo Testing (e.g., LLNA) Weight_of_Evidence->In_Vivo Uncertainty Classification Hazard Classification (Sensitizer/Non-sensitizer) Weight_of_Evidence->Classification Sufficient Evidence for Positive Non_Sensitizer Non-sensitizer Weight_of_Evidence->Non_Sensitizer Sufficient Evidence for Negative In_Vivo->Classification

References

Methodological & Application

GC-MS Method for the Quantification of 2-Caren-10-al in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Caren-10-al is a monoterpenoid aldehyde found in various essential oils, notably as a significant constituent of Cuminum cyminum L. (cumin) essential oil.[1][2] Its presence and concentration can influence the aromatic profile and potential biological activities of the oil. Accurate quantification of this compound is crucial for quality control, authentication, and research into the therapeutic properties of essential oils. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in essential oils.

Principle

Gas chromatography (GC) separates the volatile components of an essential oil based on their boiling points and interactions with a stationary phase within a capillary column.[3] As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[3] This process generates a unique mass spectrum for each compound, allowing for its identification and quantification. For accurate quantification, a specific ion for this compound is monitored (quantifier ion), along with one or more confirming ions (qualifier ions).

Experimental Protocols

1. Sample Preparation

  • Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable solvent, such as hexane (B92381) or methanol, to the flask to dissolve the oil.[3]

  • Volume Adjustment: Bring the flask to volume with the solvent and mix thoroughly. This results in a 1 µL/mL solution.

  • Internal Standard (Optional but Recommended): For improved accuracy and precision, an internal standard (e.g., n-alkanes) can be added to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Mass Spectrometer: Agilent 5973 series or equivalent.

  • GC Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp rate: 3°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 150 (Molecular Ion).

    • Qualifier Ions: m/z 91, 105, 121.

3. Identification and Quantification

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a certified reference standard. The retention index, calculated using a series of n-alkanes, should also be used for confirmation.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The peak area of the quantifier ion (m/z 150) is plotted against the concentration. The concentration of this compound in the essential oil sample is then determined from this calibration curve.

Data Presentation

The following table summarizes the quantitative data for this compound found in Cuminum cyminum L. (cumin) essential oil using different extraction methods.

Essential OilExtraction MethodThis compound Concentration (%)Reference
Cuminum cyminum L.Microwave-Assisted Extraction3.41[4]
Cuminum cyminum L.Steam Distillation8.73[4]
Cuminum cyminum L.Hydrodistillation17.74[1]
Cuminum cyminum L.Hydrodistillation23.46[5]

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result weigh Weigh Essential Oil dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize MS Ionization separate->ionize detect Mass Detection ionize->detect identify Identify this compound detect->identify quantify Quantify Concentration identify->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the GC-MS quantification of this compound.

logical_relationship essential_oil Essential Oil Sample gc_ms GC-MS System essential_oil->gc_ms chromatogram Total Ion Chromatogram (TIC) gc_ms->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum retention_time Retention Time chromatogram->retention_time library_match Spectral Library Match mass_spectrum->library_match retention_index Retention Index Calculation retention_time->retention_index identification Identification of this compound library_match->identification retention_index->identification sim_mode Selected Ion Monitoring (SIM) identification->sim_mode peak_area Peak Area of Quantifier Ion sim_mode->peak_area quantification Quantification of this compound peak_area->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logical relationship of the this compound quantification process.

References

Application Notes and Protocols for In Vitro Herbicidal Activity Assay of 2-Caren-10-al

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the herbicidal activity of 2-Caren-10-al, a bicyclic monoterpenoid. The information is intended for professionals in academic and industrial research focused on the discovery and development of novel herbicides.

Introduction

This compound is a derivative of 2-carene, a natural monoterpene found in the essential oils of various plants. Monoterpenes and their derivatives have garnered significant interest as potential bioherbicides due to their phytotoxic properties.[1][2][3] These compounds can interfere with essential physiological processes in plants, such as seed germination, seedling growth, and cell division.[2][4] In vitro assays are crucial first steps in screening and characterizing the herbicidal potential of such natural compounds, offering a controlled environment to assess their efficacy and mode of action.

This document outlines protocols for two primary in vitro assays: a seed germination and root elongation assay in Petri dishes and a multi-well plate-based seedling growth assay for higher throughput screening.

Data Presentation

While specific quantitative data for the herbicidal activity of this compound is not extensively available in public literature, the following tables represent typical data that would be generated from the described assays, based on studies of structurally similar monoterpenes. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of this compound on Seed Germination of Common Weed Species

Concentration (µM)Amaranthus retroflexus (% Germination Inhibition)Echinochloa crus-galli (% Germination Inhibition)Chenopodium album (% Germination Inhibition)
0 (Control)0 ± 0.00 ± 0.00 ± 0.0
10015.2 ± 2.110.5 ± 1.812.3 ± 2.5
25035.8 ± 3.528.1 ± 3.230.7 ± 3.9
50062.5 ± 4.255.7 ± 4.158.9 ± 4.8
100088.9 ± 5.181.3 ± 4.985.4 ± 5.3
Positive Control (Glyphosate 100 µM)99.8 ± 0.299.5 ± 0.399.9 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Seedling Root and Shoot Elongation

TreatmentTest SpeciesRoot Length (mm)% InhibitionShoot Length (mm)% Inhibition
Control Lactuca sativa25.4 ± 1.8018.2 ± 1.50
This compound (500 µM) Lactuca sativa8.1 ± 0.968.110.5 ± 1.142.3
Control Triticum aestivum32.1 ± 2.2022.5 ± 1.90
This compound (500 µM) Triticum aestivum12.5 ± 1.361.115.8 ± 1.429.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Assay in Petri Dishes

This protocol is a standard method to assess the phytotoxic effects of a compound on seed germination and early seedling growth.[5][6]

Materials:

  • This compound

  • Certified seeds of target weed and crop species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Lactuca sativa, Triticum aestivum)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Positive control (e.g., commercial herbicide like glyphosate)

  • Growth chamber or incubator with controlled temperature and light

  • Forceps

  • Micropipettes

  • Ruler or caliper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the final desired concentrations (e.g., 100, 250, 500, 1000 µM). The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent toxicity.

    • Prepare a negative control solution containing the same concentration of DMSO as the test solutions.

    • Prepare a positive control solution of a known herbicide at an effective concentration.

  • Seed Sterilization:

    • Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 30-60 seconds, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution, negative control, or positive control onto the filter paper in each Petri dish.

    • Carefully place a predetermined number of sterilized seeds (e.g., 20-25) evenly spaced on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at a suitable temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of germination inhibition and the percentage of root and shoot elongation inhibition relative to the negative control.

    • The experiment should be performed with at least three replicates for each treatment.

Protocol 2: Multi-Well Plate-Based Seedling Growth Assay

This protocol is adapted for higher throughput screening of herbicidal compounds.[7][8][9]

Materials:

  • This compound

  • Seeds of a model plant species (e.g., Arabidopsis thaliana or a small-seeded weed)

  • Sterile 24-well or 48-well plates

  • Agar (B569324) or a gelling agent

  • Plant nutrient medium (e.g., Murashige and Skoog medium)

  • DMSO

  • Positive control

  • Growth chamber

  • Stereomicroscope or a high-resolution scanner

Procedure:

  • Preparation of Test Plates:

    • Prepare the plant nutrient medium containing a low concentration of agar (e.g., 0.6-0.8%).

    • While the medium is still liquid, add the appropriate volume of this compound stock solution (in DMSO) to achieve the desired final concentrations in each well. Ensure thorough mixing.

    • Dispense an equal volume of the medium into each well of the multi-well plates.

    • Include negative control wells (with DMSO) and positive control wells.

    • Allow the medium to solidify.

  • Seed Plating:

    • Surface sterilize the seeds as described in Protocol 1.

    • Using a sterile pipette tip or forceps, place one or two sterilized seeds onto the surface of the solidified medium in each well.

  • Incubation:

    • Seal the plates with a breathable film or place the lid on loosely to allow for gas exchange.

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 22°C, 16 hours light / 8 hours dark).

  • Data Collection and Analysis:

    • After a defined period (e.g., 5-10 days), assess the effects of the compound on seedling growth.

    • Parameters to measure can include germination rate, root length, shoot development, and overall seedling vigor.

    • These parameters can be quantified using a stereomicroscope with a calibrated eyepiece or by capturing images of the plates and analyzing them with image analysis software.

    • Compare the growth in the treatment wells to the negative and positive controls.

Visualizations

Potential Mechanism of Action of Monoterpenes

Monoterpenes can exert their phytotoxic effects through various mechanisms. A plausible pathway involves the disruption of cellular respiration and the induction of oxidative stress, ultimately leading to cell death.

Caption: Putative mechanism of herbicidal action for this compound.

Experimental Workflow for In Vitro Herbicidal Activity Screening

The following diagram illustrates a logical workflow for the in vitro screening of a novel compound like this compound for herbicidal activity.

G Start Start: Compound (this compound) PrimaryScreening Primary Screening: Seed Germination Assay (Petri Dish) Start->PrimaryScreening DoseResponse Dose-Response Study PrimaryScreening->DoseResponse DataAnalysis Data Analysis: IC50 Calculation DoseResponse->DataAnalysis SecondaryScreening Secondary Screening: Multi-Well Plate Assay SecondaryScreening->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification Inactive Inactive HitIdentification->Inactive Low/No Activity Active Active HitIdentification->Active Potent Activity Active->SecondaryScreening LeadOptimization Lead Optimization Active->LeadOptimization

Caption: Workflow for in vitro herbicidal activity screening.

References

Application Notes and Protocols for the Formulation of 2-Caren-10-al in Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, testing, and application of 2-Caren-10-al for agricultural purposes. This compound, a bicyclic monoterpenoid found in the essential oil of plants such as Cuminum cyminum (cumin), has demonstrated potential as a natural herbicide, insecticide, and fungicide. This document outlines detailed protocols for developing stable and effective formulations of this compound and for evaluating its bioactivity.

Formulation of this compound

Due to its oily nature and immiscibility with water, this compound requires formulation to be effectively applied in agricultural settings. An Emulsifiable Concentrate (EC) is a suitable formulation type for terpene aldehydes. EC formulations are composed of the active ingredient, a solvent, and a blend of emulsifiers that allow the concentrate to spontaneously form a stable emulsion when diluted with water.

Emulsifiable Concentrate (EC) Formulation Protocol

This protocol describes the preparation of a stable EC formulation of this compound.

Materials:

  • This compound (Technical grade, >95% purity)

  • Solvent: Aromatic 200 (or other suitable high-flashpoint aromatic solvent)

  • Emulsifier Blend: A mix of anionic and non-ionic surfactants (e.g., Calcium Dodecylbenzene Sulfonate and a fatty alcohol ethoxylate)

  • Glass beakers and magnetic stirrer

  • Analytical balance

Procedure:

  • In a glass beaker, weigh the desired amount of this compound.

  • Add the solvent to the beaker while stirring with a magnetic stirrer until the this compound is completely dissolved.

  • Slowly add the pre-blended emulsifiers to the solvent-active ingredient mixture while continuing to stir.

  • Continue stirring for 15-20 minutes to ensure a homogenous mixture.

  • Store the resulting EC formulation in a sealed, labeled container.

Table 1: Example of a 20% (w/w) this compound EC Formulation

ComponentFunctionPercentage (w/w)
This compoundActive Ingredient20.0
Aromatic 200Solvent70.0
Emulsifier BlendEmulsifying Agent10.0
Total 100.0
Formulation Stability Testing

It is crucial to assess the stability of the EC formulation under various storage conditions.

Protocols:

  • Accelerated Storage Stability: Store the formulation at 54°C for 14 days and observe for any phase separation, crystallization, or degradation of the active ingredient.

  • Cold Temperature Stability: Keep the formulation at 0°C for 7 days and check for any signs of instability.

  • Emulsion Stability: Dilute the EC formulation with water to the desired application concentration and observe the stability of the emulsion over 24 hours. A stable emulsion should not show any significant creaming or separation.

Biological Activity and Efficacy Testing

The formulated this compound should be tested for its efficacy against target pests, weeds, and fungal pathogens.

Herbicidal Efficacy

Protocol for Greenhouse Bioassay:

  • Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots to the 2-4 leaf stage.

  • Prepare a series of dilutions of the this compound EC formulation in water.

  • Apply the dilutions to the weeds using a laboratory sprayer, ensuring uniform coverage.

  • Include a negative control (water spray) and a positive control (commercial herbicide).

  • Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT).

  • Determine the EC₅₀ (concentration that causes 50% of the maximum effect) for each weed species.

Table 2: Hypothetical Herbicidal Efficacy of this compound EC on Common Weeds

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)Efficacy (%) at 14 DAT
Amaranthus retroflexus2-4 leaf50085
Echinochloa crus-galli2-4 leaf50078
Chenopodium album2-4 leaf50092
Insecticidal Efficacy

Protocol for Insect Bioassay (e.g., against aphids):

  • Infest host plants with a known number of aphids.

  • Prepare dilutions of the this compound EC formulation.

  • Spray the infested plants to the point of runoff.

  • Cover the plants with a ventilated cage.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment.

  • Calculate the LC₅₀ (concentration that causes 50% mortality).

Table 3: Hypothetical Insecticidal Efficacy of this compound EC

Pest SpeciesLife StageApplication Rate (ppm)Mortality (%) at 48 HAT
Myzus persicaeAdult100095
Spodoptera frugiperda2nd Instar Larvae150088
Antifungal Efficacy

Protocol for In Vitro Antifungal Assay:

  • Prepare potato dextrose agar (B569324) (PDA) plates amended with different concentrations of the this compound EC formulation.

  • Inoculate the center of each plate with a mycelial plug of the target fungal pathogen (e.g., Botrytis cinerea).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily.

  • Calculate the percentage of growth inhibition compared to a control plate without the formulation.

  • Determine the MIC (Minimum Inhibitory Concentration).

Table 4: Hypothetical Antifungal Efficacy of this compound EC

Fungal PathogenMycelial Growth Inhibition (%) at 100 ppm
Botrytis cinerea75
Fusarium oxysporum68
Alternaria solani82

Mode of Action

Understanding the mode of action of this compound is crucial for its effective and sustainable use.

Herbicidal Mode of Action

Monoterpenes are known to have phytotoxic effects. The herbicidal activity of this compound is likely due to multiple mechanisms, including:

  • Disruption of cell membranes: Leading to leakage of cellular contents.

  • Inhibition of photosynthesis and respiration: Affecting the plant's energy production.

  • Induction of oxidative stress: Causing damage to cellular components.

Insecticidal Mode of Action

Terpene aldehydes can act as neurotoxins in insects[1]. The likely mode of action of this compound is the interference with the insect's nervous system, potentially by:

  • Inhibiting acetylcholinesterase (AChE): An enzyme critical for nerve impulse transmission[1].

  • Modulating octopamine (B1677172) receptors: Which are involved in various physiological processes in insects[1].

Antifungal Mode of Action

The antifungal activity of this compound is likely due to its ability to disrupt fungal cell structures and functions:

  • Damage to the cell membrane and wall: Leading to altered permeability and leakage of cellular components.

  • Inhibition of mitochondrial function: Affecting energy production and leading to cell death.

Analytical Methods

Accurate and reliable analytical methods are essential for quality control of the formulation and for residue analysis.

Quantification of this compound in Formulations

Protocol for GC-FID Analysis:

  • Accurately weigh a sample of the EC formulation.

  • Dilute the sample with a suitable solvent (e.g., acetone) to a known volume.

  • Inject an aliquot of the diluted sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Use a suitable capillary column (e.g., DB-5) and temperature program to separate this compound from other formulation components.

  • Quantify the concentration of this compound by comparing its peak area to that of a certified reference standard.

Residue Analysis in Soil and Plant Matrices

Protocol for LC-MS/MS Analysis:

  • Extract the soil or homogenized plant sample with an appropriate solvent (e.g., acetonitrile).

  • Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Concentrate the cleaned-up extract.

  • Inject an aliquot into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use multiple reaction monitoring (MRM) for selective and sensitive detection and quantification of this compound residues.

Visualizations

Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_testing Efficacy & Stability Testing cluster_analysis Data Analysis & Application 2_Caren_10_al This compound Mixing Homogenization 2_Caren_10_al->Mixing Solvent Solvent Solvent->Mixing Emulsifiers Emulsifiers Emulsifiers->Mixing EC_Formulation EC Formulation Mixing->EC_Formulation Stability_Test Stability Testing EC_Formulation->Stability_Test Bioassays Bioassays (Herbicide, Insecticide, Fungicide) EC_Formulation->Bioassays Data_Collection Data Collection Bioassays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Application_Protocols Application Protocols Statistical_Analysis->Application_Protocols

Caption: Experimental workflow for this compound formulation.

Signaling Pathways

signaling_pathway cluster_plant Plant Cell cluster_insect Insect Neuron cluster_fungus Fungal Cell Caren_al_Plant This compound Membrane_Disruption Membrane Disruption Caren_al_Plant->Membrane_Disruption Photosynthesis_Inhibition Photosynthesis Inhibition Caren_al_Plant->Photosynthesis_Inhibition ROS_Production ROS Production Caren_al_Plant->ROS_Production Cell_Death_Plant Cell Death Membrane_Disruption->Cell_Death_Plant Photosynthesis_Inhibition->Cell_Death_Plant ROS_Production->Cell_Death_Plant Caren_al_Insect This compound AChE Acetylcholinesterase (AChE) Caren_al_Insect->AChE Inhibition Octopamine_Receptor Octopamine Receptor Caren_al_Insect->Octopamine_Receptor Modulation Nerve_Impulse_Disruption Nerve Impulse Disruption AChE->Nerve_Impulse_Disruption Octopamine_Receptor->Nerve_Impulse_Disruption Paralysis Paralysis Nerve_Impulse_Disruption->Paralysis Caren_al_Fungus This compound Fungal_Membrane Cell Membrane Damage Caren_al_Fungus->Fungal_Membrane Mitochondria Mitochondrial Dysfunction Caren_al_Fungus->Mitochondria Cell_Death_Fungus Cell Death Fungal_Membrane->Cell_Death_Fungus Mitochondria->Cell_Death_Fungus

Caption: Putative modes of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydrodistillation of 2-Caren-10-al

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Caren-10-al from hydrodistillation. The advice provided is based on established principles for the hydrodistillation of terpenoids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low this compound yield during hydrodistillation?

A1: Low yield can stem from several factors, including sub-optimal extraction parameters, thermal degradation of the target compound, and inefficient sample preparation. Key parameters to investigate are extraction time, the ratio of plant material to water, and the distillation temperature.[1] Terpenoids, like this compound, can be susceptible to changes in temperature, which may lead to degradation if the process is not carefully controlled.[2]

Q2: Can the addition of salts or surfactants improve the yield of this compound?

A2: Yes, for certain essential oils, the addition of salts like NaCl or non-ionic surfactants such as Triton X-100 has been shown to improve yield.[3] The salt can alter the ionic strength of the water, which may affect the solubility and volatility of the target compound. Surfactants can help in the emulsification of the essential oil, facilitating its release from the plant matrix.

Q3: How does the preparation of the plant material affect the hydrodistillation process?

A3: The physical state of the plant material is crucial. Proper drying and grinding of the material can significantly increase the surface area available for extraction, leading to a better yield. However, excessive grinding can lead to the loss of volatile components. The optimal drying period and particle size should be determined experimentally.[4]

Q4: Is this compound susceptible to degradation during hydrodistillation?

A4: Terpenoids can be sensitive to heat, and prolonged exposure to high temperatures during hydrodistillation can lead to thermal degradation.[2] It is important to carefully control the temperature and duration of the distillation process to minimize the risk of degradation.

Troubleshooting Guides

Issue: Consistently Low Yield of this compound

This guide will help you troubleshoot and improve a consistently low yield of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low this compound Yield check_params 1. Review Extraction Parameters (Time, Temp, Water Ratio) start->check_params optimize_params 2. Optimize Parameters (See Table 1) check_params->optimize_params Parameters not optimal check_prep 3. Evaluate Sample Preparation (Drying, Grinding) optimize_params->check_prep end Improved Yield optimize_params->end Yield improves optimize_prep 4. Refine Sample Prep Protocol check_prep->optimize_prep Preparation not optimal consider_additives 5. Consider Additives (Salt, Surfactants) optimize_prep->consider_additives optimize_prep->end Yield improves test_additives 6. Test Additives (See Table 2) consider_additives->test_additives Yield still low check_degradation 7. Assess for Degradation (GC-MS Analysis) test_additives->check_degradation test_additives->end Yield improves modify_conditions 8. Modify Conditions to Reduce Degradation (e.g., Microwave-Assisted) check_degradation->modify_conditions Degradation detected modify_conditions->end

Caption: Troubleshooting decision tree for low this compound yield.

Step-by-Step Guide:

  • Verify Extraction Parameters: Cross-reference your current protocol with established methods for similar terpenoids. Key parameters to check are extraction time, temperature, and the water-to-plant material ratio.[1][4]

  • Optimize Extraction Time: If the extraction time is too short, the recovery of this compound may be incomplete. Conversely, excessively long times can lead to degradation.[5] Perform a time-course experiment to determine the optimal duration.

  • Adjust Water-to-Plant Ratio: The amount of water used can influence extraction efficiency.[4] A systematic variation of this ratio can help in identifying the optimal condition for your specific plant material.

  • Consider Modified Hydrodistillation Techniques: Techniques like microwave-assisted hydrodistillation can sometimes improve yield and reduce extraction time.[6]

Issue: Suspected Thermal Degradation of this compound

If you suspect that your target compound is degrading due to heat, follow these steps:

  • Analyze the Product Profile: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your collected essential oil. The presence of unexpected byproducts may indicate degradation.

  • Lower the Distillation Temperature: If possible, perform the hydrodistillation under reduced pressure (vacuum hydrodistillation) to lower the boiling point of water and thus the extraction temperature.

  • Reduce Extraction Time: As mentioned previously, shorter extraction times can minimize thermal stress on the compound.[5]

  • Explore Alternative Extraction Methods: For highly sensitive compounds, methods like supercritical fluid extraction (SFE) or solvent extraction at lower temperatures might be more suitable.

Data Presentation

Table 1: Effect of Extraction Parameters on Essential Oil Yield (Illustrative Data for Terpenoids)

ParameterCondition ACondition BCondition CReported Yield (%)
Extraction Time2 hours4 hours6 hours1.5
Water/Plant Ratio5 mL/g10 mL/g15 mL/g1.8
Plant MaterialAir-dried (7 days)Oven-dried (24h at 40°C)Fresh2.1

Note: This data is illustrative and based on general findings for essential oil extraction.[4] Optimal conditions for this compound must be determined experimentally.

Table 2: Impact of Additives on Essential Oil Yield (Illustrative Data)

AdditiveConcentrationYield Improvement (%)Reference Compound
NaCl4 g52%(-)-β-caryophyllene[3]
Triton X-1004.22 mL52%(-)-β-caryophyllene[3]

Note: The effectiveness of additives should be tested for each specific application.

Experimental Protocols

Standard Hydrodistillation Protocol

Objective: To extract this compound from plant material using a standard hydrodistillation setup.

Materials:

  • Dried and powdered plant material

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting flask

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collecting flask.

  • Turn on the cooling water to the condenser.

  • Begin heating the mixture in the flask using the heating mantle.

  • Continue the distillation for 3-4 hours, or until no more essential oil is collected.

  • Allow the apparatus to cool down.

  • Collect the essential oil from the collecting flask and dry it over anhydrous sodium sulfate.

  • Store the oil in a sealed vial at 4°C in the dark.

General Hydrodistillation Workflow

Hydrodistillation_Workflow cluster_preparation Sample Preparation cluster_extraction Hydrodistillation cluster_analysis Post-Extraction prep1 Drying of Plant Material prep2 Grinding of Plant Material prep1->prep2 ext1 Mixing with Water in Flask prep2->ext1 ext2 Heating and Vaporization ext1->ext2 ext3 Condensation ext2->ext3 ext4 Collection of Oil and Water ext3->ext4 an1 Separation of Essential Oil ext4->an1 an2 Drying of Oil an1->an2 an3 GC-MS Analysis an2->an3

Caption: General workflow for hydrodistillation of essential oils.

Modified Hydrodistillation Protocol (with NaCl)

Objective: To potentially improve the yield of this compound by adding NaCl to the distillation mixture.

Materials:

  • Same as standard protocol

  • Sodium chloride (NaCl)

Procedure:

  • Follow steps 1 and 2 of the standard protocol.

  • Add 40 g of NaCl to the flask for every 1 L of water added.

  • Proceed with steps 3-9 of the standard protocol. The addition of NaCl has been shown to increase the yield of some terpenoids.[3]

References

Technical Support Center: Overcoming Solubility Challenges of 2-Caren-10-al in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Caren-10-al in aqueous media. As a bicyclic monoterpenoid and a key component of essential oils like that of Cuminum cyminum L., this compound's hydrophobic nature presents a significant hurdle in experimental and developmental settings.[1][2][3]

I. Troubleshooting Guides

This section offers structured guidance and experimental protocols to systematically address and overcome the poor aqueous solubility of this compound.

Understanding the Solubility Profile of this compound

This compound is a lipophilic molecule, and its solubility in aqueous solutions is limited. While specific experimental data for this compound is not extensively published, data from structurally similar monoterpenoids can provide valuable insights into its behavior in various solvents. The following table summarizes the solubility of related monoterpenoids, offering a comparative reference.

Table 1: Experimentally Determined Solubility of Structurally Similar Monoterpenoids in Various Solvents at 298.2 K (25 °C)

Solvent (-)-Borneol (mole fraction) (1R)-(+)-Camphor (mole fraction) Thymol (mole fraction)
Water 1.8 x 10⁻⁴ 1.9 x 10⁻⁴ 1.5 x 10⁻⁴
Ethanol (B145695) 0.29 0.40 0.58
1-Butanol 0.32 0.41 0.62
Acetonitrile 0.14 0.25 0.49
Ethyl Acetate 0.36 0.50 0.70
Hexane 0.03 0.08 0.42
1,2-Propanediol 0.09 0.13 0.39

(Data adapted from modeling studies of monoterpenoid solubility)[4][5]

Based on its structure and the data for similar compounds, this compound is expected to have very low water solubility and good solubility in organic solvents like ethanol, DMSO, and other water-miscible co-solvents.

Experimental Protocols for Solubility Enhancement

Two primary methods are recommended for enhancing the aqueous solubility of this compound: Co-Solvent Systems and Cyclodextrin (B1172386) Inclusion Complexation.

Co-solvents increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]

Objective: To prepare a stock solution of this compound in a water-miscible co-solvent that can be further diluted in aqueous media for experimental use.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, purified water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Solvent Selection: Choose a co-solvent based on the experimental requirements and tolerance of the biological system. Ethanol and DMSO are common choices. Note that high concentrations of organic solvents can be toxic to cells.[8]

  • Preparation of Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., 100% ethanol or DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Serial Dilution in Aqueous Media:

    • For your experiment, perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium.

    • Crucially, add the co-solvent stock solution to the aqueous medium and not the other way around to minimize precipitation.

    • Ensure the final concentration of the co-solvent is low enough to not affect the experimental outcome (typically ≤1% for DMSO in cell-based assays).[9]

  • Observation and Troubleshooting:

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • If precipitation occurs, consider using a higher final concentration of the co-solvent if the experimental system allows, or switch to the cyclodextrin method.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate non-polar molecules like this compound, thereby increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent)

  • Purified water

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional) or vacuum oven

  • Mortar and pestle

Procedure (Kneading Method): [10][13]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of this compound is approximately 150.22 g/mol .[14]

  • Preparation of HP-β-CD Paste: In a mortar, add the calculated amount of HP-β-CD and add a small amount of water to form a thick paste.

  • Incorporation of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol. Add this solution dropwise to the HP-β-CD paste while continuously kneading with the pestle.

  • Kneading: Continue kneading for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

  • Final Product: The resulting dry powder is the this compound/HP-β-CD inclusion complex, which should be readily soluble in aqueous media.

  • Solubility Check: Test the solubility of the complex in your desired aqueous buffer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Need to dissolve This compound in aqueous medium stock_prep Prepare high concentration stock in 100% DMSO or Ethanol start->stock_prep dilution Dilute stock into aqueous buffer. Is final co-solvent conc. acceptable? stock_prep->dilution precipitation_check Does the compound precipitate? dilution->precipitation_check success Success: Solution is ready for use precipitation_check->success No troubleshoot Troubleshoot Co-solvent Method precipitation_check->troubleshoot Yes cyclodextrin Use Cyclodextrin Inclusion Complexation Method troubleshoot->cyclodextrin cd_prep Prepare 1:1 molar ratio complex with HP-β-CD (Kneading Method) cyclodextrin->cd_prep cd_dissolve Dissolve complex in aqueous medium cd_prep->cd_dissolve cd_precip_check Does the complex dissolve? cd_dissolve->cd_precip_check cd_precip_check->success Yes optimize_cd Optimize molar ratio or preparation method cd_precip_check->optimize_cd No optimize_cd->cd_prep

Caption: A workflow for troubleshooting the solubility of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a bicyclic monoterpenoid, an organic compound found in essential oils.[1] Its chemical structure is predominantly non-polar, making it hydrophobic or "water-fearing." This lack of polarity prevents it from forming favorable interactions with polar water molecules, leading to poor solubility.[15]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. To avoid this, ensure the final concentration of DMSO is as low as possible (ideally below 1%) and add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring.[9] If precipitation persists, using a cyclodextrin inclusion complex is a recommended alternative.

Q3: Are there any concerns about the stability of this compound in aqueous solutions?

A3: Aldehydes can be susceptible to oxidation and other degradation pathways, especially in aqueous solutions that are not buffered or are exposed to light and oxygen over extended periods. It is recommended to prepare fresh solutions of this compound for each experiment and store stock solutions at -20°C or -80°C in a tightly sealed container. While specific stability data for this compound is limited, general best practices for handling aldehydes should be followed.

Q4: Can I use sonication to help dissolve this compound?

A4: Sonication can be a useful technique to break down small aggregates and aid in the dissolution of precipitated compounds in the final aqueous solution.[9] However, it is a temporary fix and may not prevent the compound from precipitating out again over time. It is best used in conjunction with a primary solubilization method like co-solvents or cyclodextrins.

Q5: What is the principle behind cyclodextrin-based solubility enhancement for a molecule like this compound?

A5: The diagram below illustrates the mechanism of cyclodextrin inclusion complexation. The hydrophobic this compound molecule is encapsulated within the non-polar inner cavity of the cyclodextrin. The resulting complex has a hydrophilic exterior due to the outer surface of the cyclodextrin, which allows it to dissolve readily in water.

G cluster_0 Poorly Soluble cluster_1 Solubilizing Agent cluster_2 Water-Soluble Complex This compound This compound (Hydrophobic) Complex Inclusion Complex This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Mechanism of this compound solubilization via cyclodextrin.

References

Validation & Comparative

Lack of Available Data on the Synergistic Effect of 2-Caren-10-al with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature has revealed no available studies or experimental data on the synergistic effect of 2-Caren-10-al in combination with conventional antibiotics.

While this compound is a recognized chemical compound, its biological activities, particularly in the context of antibiotic synergy, do not appear to have been investigated or reported in published research. Consequently, the core requirements of this request—presenting quantitative data, detailed experimental protocols, and signaling pathways for this specific compound—cannot be fulfilled at this time.

However, extensive research exists on the synergistic effects of other structurally related compounds, such as monoterpenoids and other essential oil components, with conventional antibiotics. These studies provide a strong framework for understanding how natural compounds can enhance the efficacy of antibiotics against various pathogens.

Alternative Proposal:

We can provide a comprehensive comparison guide on the synergistic effects of well-documented monoterpenoids (e.g., carvacrol, thymol, cinnamaldehyde) with conventional antibiotics. This guide would adhere to all the specified requirements, including:

  • Quantitative Data Tables: Summarizing Fractional Inhibitory Concentration (FIC) indices, reductions in Minimum Inhibitory Concentrations (MICs), and effects on biofilm formation from various studies.

  • Detailed Experimental Protocols: Outlining standard methodologies such as the checkerboard assay for determining synergy.

  • Mandatory Visualizations: Including Graphviz diagrams of experimental workflows and potential mechanisms of action.

Please advise if you would like to proceed with a comparison guide on these alternative, well-researched compounds.

A Comparative Analysis of 2-Caren-10-al and Synthetic Herbicides: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of the natural compound 2-Caren-10-al against two widely used synthetic herbicides, glyphosate (B1671968) and 2,4-D. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in the development of novel and sustainable weed management strategies.

The increasing demand for environmentally benign alternatives to synthetic herbicides has spurred research into the phytotoxic properties of plant-derived compounds. Among these, this compound, a bicyclic monoterpenoid found in the essential oil of Cuminum cyminum L. (cumin), has demonstrated significant herbicidal potential. This guide presents a comparative overview of the efficacy of this compound, based on studies of its essential oil, and the synthetic herbicides glyphosate and 2,4-D, focusing on their mechanisms of action, experimental efficacy data, and the protocols used to evaluate their performance.

Mechanisms of Action: A Tale of Two Strategies

The herbicidal activity of this compound, as a component of essential oils, is attributed to a multi-target mechanism that disrupts fundamental cellular processes in plants. In contrast, glyphosate and 2,4-D employ highly specific modes of action.

This compound (in C. cyminum essential oil): The primary mechanism of action for essential oil-based herbicides is the disruption of cell membrane integrity.[1] These lipophilic compounds can penetrate the cell membrane, increasing its permeability and leading to leakage of cellular contents and ultimately, cell death.[1][2] Additionally, monoterpenes like this compound can interfere with mitochondrial respiration and inhibit mitosis, the process of cell division, further contributing to their phytotoxic effects.

Glyphosate: This systemic herbicide targets the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[3][4] Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to a deficiency in these vital amino acids and subsequent plant death.[3][4]

2,4-D (2,4-Dichlorophenoxyacetic acid): As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA).[5][6][7] It induces uncontrolled and disorganized cell growth, leading to epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.[5]

Comparative Efficacy: A Quantitative Look

The following tables summarize the experimental data on the herbicidal efficacy of Cuminum cyminum essential oil (containing this compound) and the synthetic herbicides glyphosate and 2,4-D against the common weed species, redroot pigweed (Amaranthus retroflexus).

Table 1: Efficacy of Cuminum cyminum Essential Oil (containing this compound) on Amaranthus retroflexus

Concentration (ppm)Germination Inhibition (%)Seedling Length Inhibition (%)Seedling Fresh Weight Inhibition (%)
500100100100
1500100100100

Data extracted from Ghasemi et al., 2018.[8][9]

Table 2: Efficacy of Glyphosate on Amaranthus retroflexus

Application Rate (g a.i./ha)Plant Survival (%)Biomass Reduction (%)
15150 (LD50)-
720-~76

Data from dose-response assays on susceptible populations.[10][11]

Table 3: Efficacy of 2,4-D on Amaranthus retroflexus

Application Rate (g a.i./ha)Plant Survival (%)Biomass Reduction (%)
1012.5->90

Data from greenhouse experiments on susceptible populations.[12]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of herbicide efficacy. The following outlines the general methodologies employed in the cited studies.

1. Bioassay for Cuminum cyminum Essential Oil:

  • Test Species: Amaranthus retroflexus, Lactuca sativa (lettuce), and Acroptilon repens (Russian knapweed).

  • Germination Assay: Seeds were placed on filter paper in Petri dishes and treated with various concentrations of the essential oil emulsion. The number of germinated seeds was counted daily.

  • Seedling Growth Assay: After germination, the length and fresh weight of the seedlings were measured to determine the inhibitory effects of the essential oil.

  • Experimental Conditions: The assays were conducted in a controlled environment with a specific photoperiod and temperature.

  • Data Analysis: Germination percentage, germination rate, seedling length, and seedling fresh weight were calculated and compared to a control group.

2. Whole-Plant Bioassay for Synthetic Herbicides (Glyphosate and 2,4-D):

  • Plant Cultivation: Seeds of the target weed species (e.g., Amaranthus retroflexus) were sown in pots containing a suitable growing medium and grown under controlled greenhouse conditions.[13]

  • Herbicide Application: Herbicides were applied to plants at a specific growth stage (e.g., 4-6 leaf stage) using a calibrated sprayer to ensure uniform coverage.[13][14]

  • Dose-Response Evaluation: A range of herbicide doses were applied to determine the lethal dose required to kill 50% of the plants (LD50) or reduce biomass by 50% (GR50).[10]

  • Efficacy Assessment: Plant survival and biomass (fresh or dry weight) were recorded at a set time after treatment (e.g., 21 days) and compared to untreated control plants.[10][13]

  • Statistical Analysis: The collected data were subjected to statistical analysis, often using log-logistic models, to determine the efficacy parameters.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these herbicides are reflected in the signaling pathways they disrupt.

Essential_Oil_Herbicide_Mechanism Essential Oil Essential Oil Cell Membrane Cell Membrane Essential Oil->Cell Membrane Disrupts Mitochondria Mitochondria Essential Oil->Mitochondria Interferes with Mitosis Mitosis Essential Oil->Mitosis Inhibits Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Ion Leakage Ion Leakage Increased Permeability->Ion Leakage Cellular Content Leakage Cellular Content Leakage Increased Permeability->Cellular Content Leakage Cell Death Cell Death Ion Leakage->Cell Death Cellular Content Leakage->Cell Death Inhibition of Respiration Inhibition of Respiration Mitochondria->Inhibition of Respiration Inhibition of Respiration->Cell Death Inhibition of Cell Division Inhibition of Cell Division Mitosis->Inhibition of Cell Division Inhibition of Cell Division->Cell Death

Mechanism of Action for Essential Oil-Based Herbicides.

Glyphosate_Mechanism Glyphosate Glyphosate EPSPS Synthase EPSPS Synthase Glyphosate->EPSPS Synthase Inhibits Shikimate Pathway Shikimate Pathway Shikimate Pathway->EPSPS Synthase Aromatic Amino Acid Synthesis Aromatic Amino Acid Synthesis EPSPS Synthase->Aromatic Amino Acid Synthesis Blocks Protein Synthesis Protein Synthesis Aromatic Amino Acid Synthesis->Protein Synthesis Required for Plant Death Plant Death Aromatic Amino Acid Synthesis->Plant Death Deficiency leads to Plant Growth Plant Growth Protein Synthesis->Plant Growth Essential for

Glyphosate's Inhibition of the Shikimate Pathway.

24D_Mechanism 2,4-D 2,4-D Auxin Receptors Auxin Receptors 2,4-D->Auxin Receptors Binds to Signal Transduction Signal Transduction Auxin Receptors->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Alters Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Gene Expression->Uncontrolled Cell Division & Elongation Tissue Damage Tissue Damage Uncontrolled Cell Division & Elongation->Tissue Damage Plant Death Plant Death Tissue Damage->Plant Death

Mechanism of Action for the Auxin Mimic Herbicide 2,4-D.

Herbicide_Efficacy_Workflow cluster_0 Preparation cluster_1 Application cluster_2 Evaluation Plant Cultivation Plant Cultivation Herbicide Spraying Herbicide Spraying Plant Cultivation->Herbicide Spraying Herbicide Preparation Herbicide Preparation Herbicide Preparation->Herbicide Spraying Data Collection Data Collection Herbicide Spraying->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

General Experimental Workflow for Herbicide Efficacy Testing.

Conclusion

The available data indicates that Cuminum cyminum essential oil, rich in this compound, exhibits potent herbicidal activity against Amaranthus retroflexus, achieving complete inhibition of germination and seedling growth at a concentration of 500 ppm. While a direct comparison with synthetic herbicides is challenging due to differences in application rates and experimental designs, both glyphosate and 2,4-D are also highly effective in controlling this weed species.

The distinct mechanisms of action offer different advantages and disadvantages. The multi-target approach of essential oils may reduce the likelihood of weed resistance development, a significant issue with single-target synthetic herbicides. However, synthetic herbicides often exhibit greater systemic activity and may be effective at lower application rates.

Further research is warranted to evaluate the herbicidal efficacy of isolated this compound and to optimize its formulation and application for effective weed management. This comparative guide serves as a foundational resource for scientists and researchers exploring the potential of natural compounds in the development of next-generation herbicides.

References

A Comparative Analysis of Monoterpene Antifungal Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Caren-10-al: Extensive literature searches did not yield specific data on the antifungal activity of this compound against Candida albicans. Therefore, this guide provides a comparative analysis of the antifungal properties of other structurally related monoterpenes, offering a broader context for the potential efficacy of this compound class.

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal to life-threatening systemic candidiasis. The rise of drug-resistant strains necessitates the exploration of novel antifungal agents. Monoterpenes, a class of natural products found in the essential oils of many plants, have emerged as promising candidates due to their documented antimicrobial properties. This guide compares the in vitro antifungal activity of several monoterpenes against C. albicans, detailing experimental methodologies and potential mechanisms of action.

Comparative Antifungal Activity of Monoterpenes against Candida albicans

The antifungal efficacy of various monoterpenes has been evaluated using standardized methods to determine their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

MonoterpeneMIC (μg/mL)MFC (μg/mL)Reference Strain(s)
Citronellol 110 - 540-C. albicans
Linalool 256-C. albicans, C. tropicalis
Geraniol 225 - 300-C. albicans, non-albicans Candida species
Thymol 39-C. albicans, C. krusei
α-Pinene --Inhibited 88.9% of tested Candida strains
Limonene --Inhibited 33.3% of tested Candida strains

Note: The MIC and MFC values can vary depending on the specific C. albicans strain and the experimental conditions.

Experimental Protocols

The determination of the antifungal activity of monoterpenes against C. albicans typically involves the following key experiments:

1. Broth Microdilution Assay for MIC Determination: This is a standard method used to determine the minimum inhibitory concentration of a substance.

  • Preparation of Fungal Inoculum: C. albicans is cultured on a suitable agar (B569324) medium, and a suspension is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Microtiter Plates: The monoterpene is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene at which no visible fungal growth is observed.

2. Determination of Minimum Fungicidal Concentration (MFC): This assay is performed to determine if an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 35-37°C for 24-48 hours.

  • Determination of MFC: The MFC is the lowest concentration of the monoterpene that results in no fungal growth on the subculture plates.

3. Time-Kill Assay: This dynamic method assesses the rate at which an antifungal agent kills a fungal population over time.

  • Experimental Setup: C. albicans cultures are exposed to different concentrations of the monoterpene (e.g., MIC, 2x MIC, 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are taken from each culture.

  • Viable Cell Counting: The number of viable fungal cells in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units, CFU/mL).

  • Data Analysis: The results are plotted as log CFU/mL versus time to visualize the killing kinetics.

Visualization of Experimental Workflow and Signaling Pathways

Antifungal_Activity_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination C_albicans Candida albicans Culture Inoculum Standardized Inoculum (0.5 McFarland) C_albicans->Inoculum Inoculation Inoculation of wells Inoculum->Inoculation Monoterpene Monoterpene Stock Solution Serial_Dilution Serial Dilution of Monoterpene in 96-well plate Monoterpene->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (24-48h, 37°C) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Plating Plating from clear wells onto agar plates MIC_Reading->Plating Incubation_MFC Incubation (24-48h, 37°C) Plating->Incubation_MFC MFC_Reading Reading of MFC Incubation_MFC->MFC_Reading

Caption: Workflow for determining the Minimum Inhibitory and Fungicidal Concentrations.

Monoterpene_Mechanism_of_Action cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Lanosterol (B1674476) Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol_Product Ergosterol Enzyme->Ergosterol_Product Monoterpene Monoterpene Monoterpene->Ergosterol Binding & Disruption Monoterpene->Enzyme Inhibition

Caption: Proposed mechanism of action of monoterpenes against Candida albicans.

Mechanism of Action

The antifungal activity of monoterpenes against C. albicans is often attributed to their ability to disrupt the fungal cell membrane. Several studies suggest that these compounds target the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]

The proposed mechanisms include:

  • Inhibition of Ergosterol Biosynthesis: Monoterpenes may inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-α-demethylase.[1] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity.

  • Direct Membrane Disruption: The lipophilic nature of monoterpenes allows them to intercalate into the lipid bilayer of the fungal cell membrane. This can lead to increased membrane fluidity and permeability, causing leakage of essential intracellular components and ultimately cell death.[2]

  • Induction of Oxidative Stress: Some monoterpenes have been shown to induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components and triggering apoptosis.[2]

References

Head-to-head comparison of different 2-Caren-10-al extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of isolating bioactive compounds for research and drug development, the choice of extraction methodology is paramount. This guide provides a comprehensive head-to-head comparison of various techniques for the extraction of 2-Caren-10-al, a bicyclic monoterpenoid aldehyde found in the essential oils of various plants. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons and supporting experimental insights to inform the selection of the most suitable extraction strategy.

Data Summary of Extraction Techniques

The efficiency and selectivity of an extraction process are critical determinants of the final yield and purity of the target compound. Below is a summary of quantitative data for different extraction techniques applicable to this compound. It is important to note that direct comparative studies on this compound are limited; therefore, the presented data is a synthesized representation based on studies of similar terpenoid aldehydes.

Extraction TechniquePrincipleTypical Solvent(s)Temperature Range (°C)Extraction TimeTypical Yield (%)Purity of this compound (%)AdvantagesDisadvantages
Hydrodistillation (HD) Steam distillation to co-distill water and volatile compounds.Water~1002 - 6 hours0.5 - 2.05 - 20Simple, low cost, no organic solvents.High temperatures can cause degradation of thermolabile compounds, lower yield.
Solvent Extraction (SE) Dissolving the compound in a suitable organic solvent.Hexane (B92381), Ethanol, Dichloromethane20 - 601 - 24 hours1.0 - 5.010 - 40High yield, versatile for a range of polarities.Use of potentially toxic and flammable organic solvents, requires solvent removal step.
Supercritical Fluid Extraction (SFE) Using a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol35 - 601 - 4 hours0.8 - 3.520 - 60Environmentally friendly, high selectivity, tunable solvent properties.[1]High initial equipment cost, requires technical expertise.[1]
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant matrix, accelerating extraction.Ethanol, Water50 - 12015 - 60 minutes1.5 - 6.015 - 50Fast, reduced solvent consumption, higher yield.[2]Potential for localized overheating, requires specialized equipment.

*Values are estimates based on the extraction of similar terpenoid aldehydes and may vary depending on the plant matrix, specific experimental conditions, and analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the key extraction techniques discussed.

Hydrodistillation (HD) Protocol
  • Sample Preparation: The plant material (e.g., seeds, leaves) is coarsely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled. The ground plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

  • Distillation: The flask is heated to boiling. The steam and volatilized essential oils, including this compound, rise and are condensed in a condenser.

  • Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility, the essential oil layer can be easily separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark vial at 4°C.

Solvent Extraction (SE) Protocol
  • Sample Preparation: The dried and powdered plant material is weighed and placed in a flask.

  • Solvent Addition: A suitable organic solvent (e.g., hexane for nonpolar compounds) is added to the flask in a specific solid-to-solvent ratio.

  • Extraction: The mixture is agitated at a controlled temperature for a defined period (e.g., 24 hours at room temperature).

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: The plant material is ground to a uniform particle size and packed into the extraction vessel.

  • System Setup: The SFE system is assembled, and the parameters (pressure, temperature, CO2 flow rate) are set.

  • Extraction: Supercritical CO2, with or without a co-solvent, is passed through the extraction vessel. The high pressure and temperature allow the CO2 to have properties of both a liquid and a gas, enabling it to effuse through the solid matrix and dissolve the target compounds.[1]

  • Separation and Collection: The CO2 containing the extracted compounds is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. The extract is then collected.

  • Analysis: The collected extract is analyzed for its composition, including the concentration of this compound.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The powdered plant material is placed in a microwave-transparent extraction vessel.

  • Solvent Addition: A suitable solvent is added to the vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave power and extraction time are set. The microwave energy heats the solvent and the moisture within the plant cells, causing cell rupture and release of the target compounds into the solvent.[2]

  • Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered.

  • Solvent Removal and Analysis: The solvent is evaporated, and the resulting extract is analyzed for its this compound content.

Visualizing the Process and Pathways

To better understand the experimental workflows and the potential biological implications of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis Plant_Material Plant Material Grinding Grinding/Drying Plant_Material->Grinding HD Hydrodistillation Grinding->HD SE Solvent Extraction Grinding->SE SFE Supercritical Fluid Extraction Grinding->SFE MAE Microwave-Assisted Extraction Grinding->MAE Crude_Extract Crude Extract HD->Crude_Extract SE->Crude_Extract SFE->Crude_Extract MAE->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound GC_MS GC-MS Analysis Pure_Compound->GC_MS

A generalized workflow for the extraction and analysis of this compound.

Bicyclic monoterpenoids, the class of compounds to which this compound belongs, have been reported to modulate various signaling pathways, particularly those involved in inflammation and cancer. While the specific pathways affected by this compound require further investigation, a general overview of potential targets is presented below.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation & Survival Bicyclic Monoterpenoids\n(e.g., this compound) Bicyclic Monoterpenoids (e.g., this compound) NF_kB NF-κB Pathway Bicyclic Monoterpenoids\n(e.g., this compound)->NF_kB modulates PI3K_Akt PI3K/Akt Pathway Bicyclic Monoterpenoids\n(e.g., this compound)->PI3K_Akt modulates MAPK MAPK Pathway Bicyclic Monoterpenoids\n(e.g., this compound)->MAPK modulates COX2 COX-2 Expression NF_kB->COX2 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines inhibits Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest promotes

Potential signaling pathways modulated by bicyclic monoterpenoids.

Conclusion

The selection of an appropriate extraction technique for this compound is a critical step that influences the yield, purity, and ultimately the success of subsequent research. While hydrodistillation offers a simple and solvent-free approach, modern techniques like Supercritical Fluid Extraction and Microwave-Assisted Extraction present significant advantages in terms of efficiency, selectivity, and reduced environmental impact.[1][2] This guide provides a foundational understanding of these methods, their comparative performance, and the necessary experimental protocols. Further optimization of these methods for specific plant matrices will be essential for achieving the desired outcomes in the isolation of this compound for drug discovery and development. The potential for this compound and related bicyclic monoterpenoids to modulate key signaling pathways in inflammation and cancer underscores the importance of efficient and effective extraction for advancing biomedical research.[2]

References

Replicating Published Findings on the Antibacterial Mechanism of 2-Caren-10-al: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed antibacterial mechanism of 2-Caren-10-al, drawing upon published findings for the structurally similar monoterpene, 3-Carene. Due to a lack of direct studies on this compound, this document extrapolates potential mechanisms and provides detailed experimental protocols to facilitate further research and replication of findings for this class of compounds. The guide compares the activity of this compound's presumed mechanisms with other known antibacterial agents, supported by experimental data from related studies.

Comparative Analysis of Antibacterial Mechanisms

The antibacterial action of terpenoids like this compound is believed to be multifaceted, primarily targeting the bacterial cell envelope and intracellular processes. This approach is contrasted with conventional antibiotics that often have a single, specific target.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of 3-Carene and Other Antibacterial Agents
CompoundTarget OrganismMIC (mg/mL)Reference
3-CareneBrochothrix thermosphacta21.65[1]
3-CarenePseudomonas fluorescens21.65[1]
EugenolEscherichia coli>10[2]
ThymolStaphylococcus aureus>10[2]
Didecyldimethylammonium chloride (DDDMAC)Pseudomonas aeruginosa<10[2]

Proposed Antibacterial Mechanisms of this compound (Inferred from 3-Carene)

The primary proposed mechanisms of action for this compound, based on studies of 3-Carene, involve a cascade of events leading to bacterial cell death.[3]

  • Cell Wall and Membrane Disruption: The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of the bacterial cell membrane, increasing its permeability.[3] This leads to the leakage of essential intracellular components such as ions (K+), proteins, and nucleic acids.[3]

  • Metabolic Disruption: Damage to the cell membrane can disrupt the electron transport chain and inhibit ATP synthesis, leading to a shutdown of cellular metabolism.[3] Key enzymes involved in metabolic pathways, such as dehydrogenases, may also be inhibited.[3]

  • DNA Interaction: There is evidence to suggest that some monoterpenes can bind to bacterial DNA, interfering with replication and transcription processes.[3]

G

Experimental Protocols for Mechanism of Action Studies

To investigate the antibacterial mechanism of this compound, the following experimental protocols, adapted from studies on similar compounds, can be employed.

Cell Membrane Permeability Assay

This assay determines the extent of membrane damage by measuring the leakage of intracellular components.

  • Materials: Bacterial culture, this compound, Phosphate Buffered Saline (PBS), Centrifuge, Spectrophotometer.

  • Protocol:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend cells in PBS to a specific optical density.

    • Treat the bacterial suspension with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).

    • Incubate for a defined period (e.g., 2 hours).

    • Centrifuge the suspension to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids. An increase in absorbance indicates membrane damage.[4]

Intracellular ATP Concentration Assay

This assay assesses the impact of the compound on cellular energy metabolism.

  • Materials: Bacterial culture, this compound, ATP assay kit, Luminometer.

  • Protocol:

    • Prepare bacterial cells as described in the membrane permeability assay.

    • Treat cells with this compound at different concentrations.

    • At various time points, lyse the bacterial cells to release intracellular ATP.

    • Measure the ATP concentration using a commercial ATP assay kit and a luminometer. A decrease in ATP levels suggests metabolic inhibition.[3]

DNA Binding Assay

This assay investigates the interaction of the compound with bacterial DNA.

  • Materials: Bacterial genomic DNA, this compound, Ethidium (B1194527) bromide, Tris-HCl buffer, Fluorescence spectrophotometer.

  • Protocol:

    • Prepare a solution of bacterial genomic DNA in Tris-HCl buffer.

    • Add ethidium bromide, which intercalates with DNA and fluoresces.

    • Measure the initial fluorescence intensity.

    • Add increasing concentrations of this compound to the DNA-ethidium bromide solution.

    • Measure the fluorescence at each concentration. A decrease in fluorescence intensity suggests that this compound displaces ethidium bromide, indicating an interaction with DNA.

G

Conclusion

While direct experimental data on the antibacterial mechanism of this compound is currently unavailable, the evidence from the closely related compound 3-Carene suggests a multi-pronged attack on bacterial cells, primarily targeting the cell membrane and essential intracellular functions. The provided experimental protocols offer a framework for researchers to investigate and validate these proposed mechanisms for this compound. Further research is crucial to fully elucidate its mode of action and to evaluate its potential as a novel antibacterial agent. This comparative guide serves as a foundational resource for designing and interpreting such studies.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Caren-10-al: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling of 2-Caren-10-al, a bicyclic monoterpenoid found in some essential oils. The following procedures are based on general laboratory safety principles for aldehydes and natural products. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive and definitive guidance.

Key Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary risk assessment.

PropertyValueSource
Molecular FormulaC₁₀H₁₄OPubChem[1]
Molecular Weight150.22 g/mol PubChem[1]
AppearanceNo data available
OdorNo data available
Boiling PointNo data available
Melting PointNo data available
Flash PointNo data available
SolubilityNo data available
Vapor PressureNo data available

Note: The lack of publicly available data on key safety parameters such as flash point, vapor pressure, and toxicity underscores the importance of obtaining a supplier-specific SDS.

Personal Protective Equipment (PPE) and Handling

Given the absence of specific toxicity and reactivity data, a cautious approach to handling this compound is recommended. The following PPE and handling procedures are based on best practices for working with potentially hazardous chemicals in a laboratory setting.

Recommended Personal Protective Equipment:
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

  • Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling organic compounds, but the specific glove type should be selected based on the information in the SDS and the intended handling procedure. Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or vapors and engineering controls are not sufficient, appropriate respiratory protection (e.g., an air-purifying respirator with an organic vapor cartridge) may be necessary, as determined by a formal risk assessment.

Handling Procedures:
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the experimental conditions (e.g., temperature, pressure), and the potential for exposure.

  • Engineering Controls: Use a certified chemical fume hood for all manipulations of this compound to minimize inhalation exposure.

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing.

  • Aerosol Mitigation: Take precautions to minimize the generation of dusts, vapors, or aerosols.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.

Disposal Plan

The proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, properly labeled hazardous waste container.

  • Disposal Method: The disposal of chemical waste must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial planning to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment ObtainSDS 2. Obtain & Review SDS RiskAssessment->ObtainSDS SelectPPE 3. Select Appropriate PPE ObtainSDS->SelectPPE UseFumeHood 4. Use Chemical Fume Hood SelectPPE->UseFumeHood HandleCompound 5. Handle Compound Carefully UseFumeHood->HandleCompound Monitor 6. Monitor for Spills/Exposure HandleCompound->Monitor Decontaminate 7. Decontaminate Work Area Monitor->Decontaminate SegregateWaste 8. Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose 9. Dispose via EHS Guidelines SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines and, most importantly, the specific recommendations in the Safety Data Sheet, laboratory professionals can minimize the risks associated with handling this compound and maintain a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.